N-[2-(2-bromoethoxy)ethyl]acetamide

Catalog No.
S882822
CAS No.
1540468-59-4
M.F
C6H12BrNO2
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-bromoethoxy)ethyl]acetamide

CAS Number

1540468-59-4

Product Name

N-[2-(2-bromoethoxy)ethyl]acetamide

IUPAC Name

N-[2-(2-bromoethoxy)ethyl]acetamide

Molecular Formula

C6H12BrNO2

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C6H12BrNO2/c1-6(9)8-3-5-10-4-2-7/h2-5H2,1H3,(H,8,9)

InChI Key

SNZFTGWTTWWKHN-UHFFFAOYSA-N

SMILES

CC(=O)NCCOCCBr

Canonical SMILES

CC(=O)NCCOCCBr

The exact mass of the compound N-[2-(2-bromoethoxy)ethyl]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[2-(2-bromoethoxy)ethyl]acetamide (CAS 1540468-59-4) is a highly reactive, heterobifunctional PEG1 building block engineered for the installation of hydrophilic, non-basic acetamido-ether side chains. Featuring a primary bromide leaving group and an acetamide-capped terminus separated by a diethylene glycol-derived spacer, this reagent is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates [1]. The acetamide cap neutralizes terminal nitrogen basicity, while the ether oxygen enhances aqueous solubility and topological polar surface area (TPSA) compared to purely aliphatic linkers. In procurement contexts, it is prioritized when mild, high-yielding SN2 alkylation of sensitive E3 ligase ligands or kinase inhibitors is required without the operational overhead of downstream deprotection steps [2].

Substituting N-[2-(2-bromoethoxy)ethyl]acetamide with its free amine counterpart, 2-(2-bromoethoxy)ethanamine, introduces severe process liabilities; the unprotected primary amine rapidly undergoes intra- and intermolecular self-alkylation, leading to poor shelf-life, complex oligomeric mixtures, and unpredictable stoichiometry during coupling[1]. Conversely, utilizing the cheaper aliphatic analog, N-(5-bromopentyl)acetamide, eliminates the critical ether oxygen, which significantly reduces the aqueous solubility of the resulting conjugate and alters its conformational flexibility [2]. Furthermore, attempting to use the chloride analog (N-[2-(2-chloroethoxy)ethyl]acetamide) to reduce upfront material costs typically results in sluggish reaction kinetics, requiring harsh thermal conditions (>90°C) that degrade sensitive warheads and drastically lower overall isolated yields [3].

Enhanced Electrophilic Reactivity for Mild Conjugation

The primary bromide leaving group in N-[2-(2-bromoethoxy)ethyl]acetamide provides significantly accelerated reaction kinetics compared to the corresponding chloride analog. In standard SN2 alkylation assays with phenolic or sterically hindered amine substrates, the bromide reagent achieves >90% conversion at 60°C within 4 to 6 hours. In contrast, the chloride analog requires prolonged heating (>24 hours) at elevated temperatures (>90°C) to achieve comparable yields, which often leads to thermal degradation of complex PROTAC intermediates [1]. This kinetic advantage directly translates to higher isolated yields and broader substrate compatibility.

Evidence DimensionSN2 Alkylation Yield and Conditions
Target Compound Data>90% conversion (60°C, 4-6 hours)
Comparator Or BaselineN-[2-(2-chloroethoxy)ethyl]acetamide (<50% conversion at 60°C; requires >90°C for 24h)
Quantified Difference~40% higher yield under mild conditions; 4x faster reaction time
ConditionsBase-promoted alkylation of phenolic substrates in polar aprotic solvents

Procuring the bromide derivative enables the functionalization of thermally sensitive APIs and complex warheads without significant degradation, improving overall synthetic efficiency.

Prevention of Self-Alkylation via Acetamide Capping

Unprotected haloalkylamines are notoriously unstable due to their propensity for self-alkylation. N-[2-(2-bromoethoxy)ethyl]acetamide completely suppresses this degradation pathway through its chemically robust acetamide cap. While the free amine analog (2-(2-bromoethoxy)ethanamine) exhibits rapid intramolecular cyclization (forming morpholine derivatives) or oligomerization within hours at room temperature, the acetamide-protected compound maintains >98% purity for over 12 months when stored at 4°C [1]. This structural feature eliminates the need for in situ protection/deprotection sequences and ensures reliable stoichiometry during scale-up.

Evidence DimensionReagent Shelf-Life and Purity Retention
Target Compound Data>98% purity retained after 12 months at 4°C
Comparator Or Baseline2-(2-bromoethoxy)ethanamine (rapid oligomerization/cyclization within hours at 25°C)
Quantified DifferenceComplete suppression of self-alkylation; >100x longer shelf-life
ConditionsStandard laboratory storage and ambient handling conditions

The stable acetamide cap prevents costly reagent degradation and batch-to-batch variability, making it a reliable, ready-to-use building block for industrial scale-up.

Aqueous Solubility Enhancement via PEG1 Core

The inclusion of the ether oxygen in the diethylene glycol-derived backbone of N-[2-(2-bromoethoxy)ethyl]acetamide provides a distinct physicochemical advantage over purely aliphatic linkers. When conjugated to lipophilic drug scaffolds, the PEG1 core contributes an additional hydrogen bond acceptor, increasing the Topological Polar Surface Area (TPSA) by approximately 9.2 Ų. This structural modification typically enhances the aqueous solubility of the final conjugate by 2- to 5-fold compared to the corresponding N-(5-bromopentyl)acetamide analog, without significantly increasing the molecular weight [1].

Evidence DimensionConjugate Aqueous Solubility and TPSA
Target Compound DataPEG1 core (+9.2 Ų TPSA contribution; 2-5x solubility increase)
Comparator Or BaselineN-(5-bromopentyl)acetamide (Aliphatic core, +0 Ų TPSA contribution from spacer)
Quantified DifferenceSignificant enhancement in aqueous solubility and H-bond acceptor count
ConditionsPhysicochemical profiling of resulting PROTAC or small-molecule conjugates in aqueous buffer (pH 7.4)

Procuring the PEG1-based linker is critical for optimizing the ADME properties, specifically the aqueous solubility, of high-molecular-weight targeted protein degraders.

PROTAC Linker Synthesis and E3 Ligase Functionalization

Directly utilizing the high electrophilicity of the primary bromide to alkylate VHL or CRBN ligands, installing a short, hydrophilic, non-basic spacer that improves the overall solubility of the targeted protein degrader [1].

Medicinal Chemistry Lead Optimization

Modulating the logD and basicity of experimental drug candidates by capping free amines or phenols with the acetamido-PEG1 group, thereby improving oral bioavailability and reducing off-target binding [2].

Surface Modification and Bioconjugation

Serving as a reactive building block to install neutral, hydrophilic, non-fouling acetamide-terminated tethers onto solid supports, nanoparticles, or assay surfaces via mild SN2 chemistry [3].

XLogP3

0.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

Explore Compound Types